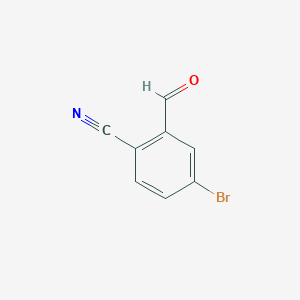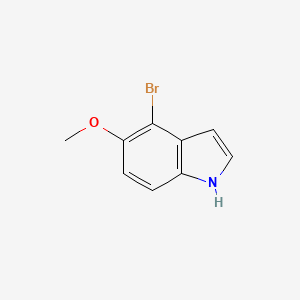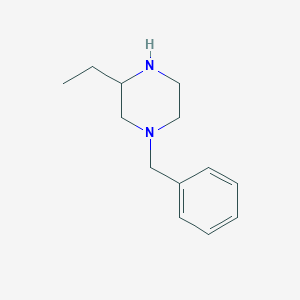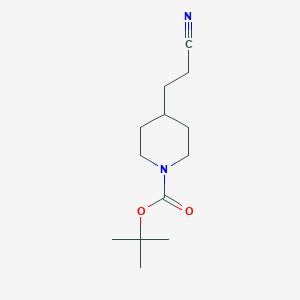
4-アミノ-2,3-ジヒドロ-1H-インデン-1-オン
概要
説明
4-Amino-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H9NO. It is also known as 4-amino-1-indanone. This compound is part of the indanone family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring. The presence of an amino group at the 4-position of the indanone ring makes this compound particularly interesting for various chemical and biological applications .
科学的研究の応用
4-Amino-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
生化学分析
Biochemical Properties
4-amino-2,3-dihydro-1H-inden-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with serine/threonine-protein kinase B-raf, a protein involved in cell signaling pathways . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions .
Cellular Effects
The effects of 4-amino-2,3-dihydro-1H-inden-1-one on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the growth and colony formation of certain cell types by delaying the S phase of the cell cycle, which is associated with DNA synthesis inhibition . Additionally, it exhibits antibacterial and antifungal properties, impacting the viability of various microbial cells .
Molecular Mechanism
At the molecular level, 4-amino-2,3-dihydro-1H-inden-1-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-amino-2,3-dihydro-1H-inden-1-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as keeping it in a dark place and under an inert atmosphere at 2-8°C . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained antibacterial and antifungal activities .
Dosage Effects in Animal Models
The effects of 4-amino-2,3-dihydro-1H-inden-1-one vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antibacterial and antifungal activities. At higher doses, it may cause toxic or adverse effects. The threshold for these effects is crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
4-amino-2,3-dihydro-1H-inden-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. Understanding these pathways is essential for elucidating the compound’s overall biochemical impact .
Transport and Distribution
The transport and distribution of 4-amino-2,3-dihydro-1H-inden-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s ability to permeate cell membranes and its distribution within tissues are critical factors that determine its efficacy and potential side effects .
Subcellular Localization
4-amino-2,3-dihydro-1H-inden-1-one exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-1-INDANONE typically involves the reduction of 4-nitro-2,3-dihydro-1H-inden-1-one. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .
Industrial Production Methods
In an industrial setting, the production of 4-AMINO-1-INDANONE can be scaled up by optimizing the reaction conditions. This includes using a continuous flow reactor to ensure consistent product quality and yield. The use of high-purity starting materials and catalysts is crucial to minimize impurities and by-products .
化学反応の分析
Types of Reactions
4-Amino-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Nitro-2,3-dihydro-1H-inden-1-one.
Reduction: 4-Amino-2,3-dihydro-1H-inden-1-ol.
Substitution: 4-Halo-2,3-dihydro-1H-inden-1-one.
作用機序
The mechanism of action of 4-AMINO-1-INDANONE involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
類似化合物との比較
Similar Compounds
- 5-Amino-2,3-dihydro-1H-inden-1-one
- 1H-Inden-1-one, 2,3-dihydro-
- 4-Phenyl-1,3-thiazol-2-amine
Uniqueness
4-Amino-2,3-dihydro-1H-inden-1-one is unique due to the presence of the amino group at the 4-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
4-amino-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPYYLKYVRPDKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623174 | |
| Record name | 4-Amino-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51135-91-2 | |
| Record name | 4-Amino-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1289110.png)



